molecular formula C21H26N2O5S B2374467 3-Ethoxy-2,2,4-trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran CAS No. 866151-62-4

3-Ethoxy-2,2,4-trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran

Cat. No.: B2374467
CAS No.: 866151-62-4
M. Wt: 418.51
InChI Key: NCOGQYBXXBZAQK-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2,4-trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran is a benzofuran-derived compound featuring a 2,3-dihydrobenzofuran core substituted with ethoxy, methyl, and a sulfonylurea functional group. This structural profile positions it as a hybrid between benzofuran-based pharmacologically active agents and triazine-based sulfonylurea herbicides.

Properties

IUPAC Name

1-(3-ethoxy-2,2,4-trimethyl-3H-1-benzofuran-7-yl)-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-27-19-17-14(3)9-12-16(18(17)28-21(19,4)5)22-20(24)23-29(25,26)15-10-7-13(2)8-11-15/h7-12,19H,6H2,1-5H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOGQYBXXBZAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2=C(C=CC(=C2OC1(C)C)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-2,2,4-trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran is a synthetic compound with potential biological activity. Its molecular formula is C21H26N2O5S, and it has garnered attention in pharmacological research due to its structural features that suggest various therapeutic applications.

The compound's structure includes a benzofuran core, which is known for its biological activity. The presence of sulfonamide and ethoxy groups further enhances its potential as a pharmacological agent.

PropertyValue
Molecular FormulaC21H26N2O5S
Molecular Weight418.51 g/mol
CAS Number81545386

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on pyrazole derivatives have shown their effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have been documented to possess antibacterial and antifungal properties. For example, certain pyrazole compounds demonstrated notable activity against resistant strains of bacteria and fungi . This suggests that this compound may also exhibit similar properties.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Compounds with a benzofuran structure have been reported to possess anti-inflammatory activities. The sulfonamide group may contribute to this effect by modulating inflammatory pathways .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines and found that certain derivatives exhibited significant cytotoxic effects .
    • The combination of these compounds with standard chemotherapeutics showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation.
  • Antimicrobial Activity :
    • Research into the antimicrobial properties of similar compounds revealed effective inhibition against various pathogens. For instance, pyrazole derivatives demonstrated strong activity against Staphylococcus aureus and Escherichia coli .
  • Safety Profile :
    • Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Structural and Functional Comparison with Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron-methyl, share the sulfonylurea bridge but differ in their core heterocyclic systems. The target compound replaces the triazine ring (common in classical sulfonylureas) with a 2,3-dihydrobenzofuran scaffold. Key comparisons include:

Table 1: Structural and Functional Differences

Compound Core Structure Substituents (Positions) Primary Application
Target Compound 2,3-Dihydrobenzofuran 3-Ethoxy, 2,2,4-trimethyl, 7-sulfonylurea Herbicidal (inferred)
Metsulfuron-methyl Triazine 4-Methoxy, 6-methyl, 2-sulfonylurea Herbicidal
Ethametsulfuron-methyl Triazine 4-Ethoxy, 6-methylamino, 2-sulfonylurea Herbicidal
  • Core Structure Impact : The benzofuran core may enhance metabolic stability or environmental persistence compared to triazine-based herbicides, which are prone to hydrolysis .
  • Substituent Effects : The ethoxy group (vs. methoxy in metsulfuron-methyl) could alter solubility and plant uptake, while the dihydrobenzofuran’s reduced aromaticity might influence binding to acetolactate synthase (ALS), a target enzyme for sulfonylureas .
Comparison with Pharmacologically Active Benzofuran Derivatives

Benzofuran derivatives, such as 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, exhibit pharmacological activities but lack the sulfonylurea moiety.

Table 2: Pharmacological vs. Herbicidal Benzofurans

Compound Key Substituents Functional Groups Application
Target Compound Ethoxy, methyl, sulfonylurea Sulfonylurea, dihydrobenzofuran Herbicidal (inferred)
2-(5-Fluoro-7-methyl-3-methylsulfanyl...) 5-Fluoro, 7-methyl, methylsulfanyl Acetic acid, methylsulfanyl Pharmacological (antimicrobial, antitumor)
  • Functional Group Influence :
    • The sulfonylurea group in the target compound is critical for herbicidal activity via ALS inhibition, whereas acetic acid and methylsulfanyl groups in pharmacological analogs enable hydrogen bonding and hydrophobic interactions with biological targets .
    • The dihydrobenzofuran core in the target compound may reduce cytotoxicity compared to fully aromatic benzofurans, aligning with its inferred herbicidal rather than pharmacological role .
Physicochemical and Activity Trends

Table 3: Key Property Comparisons

Property Target Compound Metsulfuron-methyl Pharmacological Benzofuran
Water Solubility Moderate (ethoxy enhances lipophilicity) Low (methoxy increases crystallinity) Low (hydrophobic substituents)
Mode of Action ALS inhibition (inferred) ALS inhibition Enzyme/receptor modulation
Stability High (dihydrobenzofuran resists oxidation) Moderate (triazine hydrolysis-prone) Variable (depends on substituents)
  • Sulfonylurea Bridge : Both the target compound and classical sulfonylureas rely on this group for ALS binding, but steric effects from the benzofuran core may alter binding kinetics .
  • Substituent Diversity : The 4-methylphenyl group in the target’s sulfonamide may enhance soil adsorption compared to simpler sulfonamides in triazine-based herbicides .

Preparation Methods

Fundamental Benzofuran Synthesis Methodologies

Alternative Synthetic Pathways

An additional approach involves the reaction between ortho-hydroxy aldehydes and alkynes utilizing copper iodide as a catalyst. This method employs environmentally friendly deep eutectic solvents such as choline chloride-ethylene glycol, which stabilize polar intermediates and facilitate rapid transformations. The reaction proceeds via iminium ion formation, followed by copper acetylide attack and subsequent intramolecular cyclization to afford benzofuran derivatives in good to excellent yields (70-91%).

Synthesis of the 3-Ethoxy-2,3-dihydro-1-benzofuran Intermediate

Introduction of the 3-Ethoxy Group

Introduction of the [(4-Methylphenyl)sulfonyl]amino}carbonyl]amino Group

Strategic Approaches

The complex [(4-methylphenyl)sulfonyl]amino}carbonyl]amino substituent at position 7 requires a multi-step synthetic sequence:

Formation of 7-Amino Intermediate

Initial preparation of a 7-amino-substituted benzofuran intermediate can be achieved through selective nitration at the 7-position followed by reduction. For example, treatment of the benzofuran with hydrogen in the presence of platinum oxide or alternative reducing agents provides the key 7-amino intermediate.

Sulfonylation Step

The amino group can then undergo sulfonylation with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) in the presence of a suitable base to furnish the [(4-methylphenyl)sulfonyl]amino group.

7-NH2-benzofuran + TsCl → Base → 7-NHTs-benzofuran
Carbamoylation Procedure

The final transformation involves introduction of the carbamoyl group through reaction with an appropriate isocyanate or alternative carbonylating agent.

One-Pot Sequential Process

A potentially more efficient approach involves a one-pot sequential process utilizing a palladium catalyst with dienamine compounds and pinacol ester diborate as starting materials, followed by the addition of substituted iodobenzene.

Total Synthesis of 3-Ethoxy-2,2,4-trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran

Convergent Synthetic Strategy

Based on the above methodologies, a convergent synthetic strategy can be developed for the total synthesis of the target compound:

Table 1. Proposed Synthetic Route for this compound

Step Transformation Reagents Conditions Expected Yield
1 Formation of 7-nitro-benzofuran core o-hydroxy aldehydes, alkynes, HNO₃/H₂SO₄ CuI catalyst, ChCl·EG, room temperature, 4h 70-80%
2 Reduction of nitro group H₂, Pt catalyst Ethanol, room temperature, 3h 85-95%
3 Introduction of 3-ethoxy group EtI, K₂CO₃ Acetone, reflux, 6h 75-85%
4 Installation of 2,2,4-trimethyl groups MeI, NaH DMF, 0-25°C, 4h 65-75%
5 Sulfonylation of amino group TsCl, pyridine DCM, 0°C to rt, 3h 80-90%
6 Introduction of carbamoyl group Phenyl isocyanate, DMAP Toluene, 60°C, 5h 70-80%

Key Synthetic Intermediates

The synthesis progresses through several key intermediates:

  • 7-Nitro-2,3-dihydro-1-benzofuran
  • 7-Amino-2,3-dihydro-1-benzofuran
  • 3-Ethoxy-7-amino-2,3-dihydro-1-benzofuran
  • 3-Ethoxy-2,2,4-trimethyl-7-amino-2,3-dihydro-1-benzofuran
  • 3-Ethoxy-2,2,4-trimethyl-7-[((4-methylphenyl)sulfonyl)amino]-2,3-dihydro-1-benzofuran

Each intermediate requires careful purification before proceeding to the next synthetic step.

Optimization of Reaction Parameters

Temperature Control

Temperature control is critical for achieving high yield and selectivity. For instance, Friedel-Crafts reactions employed in benzofuran functionalization typically require temperatures between -10°C and room temperature.

Solvent Selection

Solvent choice significantly impacts reaction efficiency:

Table 2. Solvent Effects on Key Transformations

Transformation Solvent Advantages Limitations
Benzofuran core formation Choline chloride-ethylene glycol Environmentally friendly, stabilizes intermediates Limited solubility of some substrates
Sulfonylation Dichloromethane Good solubility, mild conditions Environmental concerns
Methylation Dimethylformamide Excellent solubility, promotes SN2 reactions Difficult removal, toxicity concerns
Etherification Acetone Easy removal, good reactivity Limited temperature range
Carbamoylation Toluene High boiling point, promotes reaction Aromatic toxicity

Catalyst Optimization

Various catalysts can be employed depending on the specific transformation:

  • Copper catalysts (CuI, CuCl) for benzofuran core formation
  • Rhodium complexes for certain cyclization reactions
  • Ruthenium catalysts for carbon-hydrogen activation processes
  • Palladium catalysts for cross-coupling reactions
  • Lewis acids (AlCl₃, FeCl₃) for Friedel-Crafts type reactions

Reaction Monitoring and Endpoint Determination

Reaction progress should be carefully monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine optimal reaction times. For oxidation reactions, such as those employed in the synthesis of sulfinyl derivatives of benzofurans, typical reaction times range from 3-4 hours.

Purification and Characterization

Purification Methodologies

Effective purification is essential for obtaining high-purity final product:

Column Chromatography

Column chromatography using optimized solvent systems represents a primary purification method. For benzofuran derivatives, hexane-ethyl acetate mixtures (often in 1:1 ratio) have proven effective.

Recrystallization Techniques

Recrystallization from appropriate solvents can significantly enhance product purity. For instance, ethyl acetate has been successfully employed for the recrystallization of various benzofuran derivatives.

Table 3. Purification Methods for Key Intermediates and Final Product

Compound Primary Purification Secondary Purification Expected Purity
7-Nitrobenzofuran intermediate Column chromatography (hexane/EtOAc 7:3) - >95%
7-Aminobenzofuran intermediate Column chromatography (DCM/MeOH 95:5) Recrystallization (EtOAc) >98%
3-Ethoxy-2,2,4-trimethyl intermediate Column chromatography (hexane/EtOAc 4:1) - >95%
Sulfonamide intermediate Column chromatography (DCM/MeOH 97:3) Recrystallization (MeOH) >97%
Final product Column chromatography (DCM/MeOH 95:5) Recrystallization (EtOH) >99%

Structural Characterization

Comprehensive characterization of the final compound should include:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy
  • Infrared (IR) spectroscopy, particularly noting the sulfonamide and carbamate functionalities
  • Mass Spectrometry (MS) for molecular weight confirmation
  • Elemental analysis for composition verification
  • X-ray crystallography if suitable crystals can be obtained

Alternative Synthetic Strategies

Divergent vs. Convergent Approaches

While the convergent approach described above offers efficiency, alternative divergent strategies may be considered:

Late-Stage Functionalization

Strategic use of protecting groups can facilitate selective functionalization. For instance, the amino group at position 7 might require protection before introduction of certain substituents elsewhere on the molecule.

Green Chemistry Alternatives

Environmentally conscious synthetic routes can be developed:

  • Utilization of deep eutectic solvents rather than conventional organic solvents
  • Catalyst recycling protocols for transition metal catalysts
  • Solvent-free or minimal-solvent reaction conditions where applicable
  • Microwave-assisted reactions to reduce energy consumption and reaction times

Q & A

Q. What synthetic strategies are effective for constructing the benzofuran core with ethoxy and sulfonyl urea substituents?

The benzofuran core can be synthesized via cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in benzofuran-derived natural product syntheses . For the sulfonyl urea moiety, coupling reactions between sulfonamide intermediates and carbonylating agents (e.g., triphosgene) under anhydrous conditions are recommended. Sodium hydride (NaH) in tetrahydrofuran (THF) is a common base for deprotonation during sulfonamide activation .

Q. How can researchers optimize reaction conditions to mitigate insolubility issues during synthesis?

Insolubility of intermediates, such as sodium salts of phenolic compounds, can be addressed by using polar aprotic solvents (e.g., dimethylformamide or dimethylacetamide) and controlled temperature (0–5°C). Suspensions of NaH in THF have been effective for stepwise deprotonation and intermediate stabilization .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves substituent positions. X-ray crystallography, as applied to related benzofuran derivatives, provides unambiguous stereochemical validation .

Advanced Research Questions

Q. What role does the sulfonyl urea group play in modulating biological activity, and how can this be evaluated?

The sulfonyl urea group may act as a hydrogen-bond donor/acceptor, influencing interactions with biological targets (e.g., enzymes or receptors). Computational docking studies paired with site-directed mutagenesis can identify binding residues. In vitro assays, such as enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial susceptibility testing, should use purified derivatives to isolate the group’s contribution .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Contradictions in SAR often arise from off-target effects or variable assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement. For example, if a derivative shows unexpected cytotoxicity, evaluate mitochondrial toxicity via ATP-level measurements and compare with structural analogs .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

Conduct accelerated stability studies in buffers (pH 4–9) and serum at 37°C. Monitor degradation via HPLC-MS to identify hydrolysis-prone sites (e.g., the ethoxy group or sulfonyl urea linkage). Stabilization approaches may include prodrug design (e.g., ester-protected carboxylic acids) or formulation with cyclodextrins .

Q. How can the compound’s potential as a protein-binding probe be systematically investigated?

Use photoaffinity labeling with a diazirine-modified analog to capture transient interactions. Follow-up with pull-down assays and LC-MS/MS proteomics to identify binding partners. Validate hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations

Q. What experimental design principles apply when scaling up synthesis for in vivo studies?

Prioritize reproducibility by standardizing purification methods (e.g., flash chromatography with consistent solvent gradients). For multi-step syntheses, optimize each step independently to avoid cumulative yield losses. Toxicity screening (e.g., Ames test) is critical before animal studies .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Batch-to-batch variability may stem from residual solvents or polymorphic forms. Use differential scanning calorimetry (DSC) to detect polymorphs and ensure consistent recrystallization solvents. For NMR, employ quantitative ¹³C DEPT experiments to verify substituent ratios .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Use QSAR models (e.g., SwissADME or pkCSM) to estimate logP, bioavailability, and cytochrome P450 interactions. Molecular dynamics simulations can predict membrane permeability, while molecular docking (AutoDock Vina) identifies potential off-targets .

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